molecular formula C18H26N2O6S B2947186 Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate CAS No. 899979-12-5

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

Cat. No. B2947186
M. Wt: 398.47
InChI Key: MFNSGVZDTPMYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the cardiac potassium channel, which plays a crucial role in regulating the electrical activity of the heart. E-4031 has been used to study the mechanisms of cardiac arrhythmias and to develop new drugs for the treatment of heart diseases.

Scientific Research Applications

Anticancer Applications

One study highlights the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluated as promising anticancer agents. These compounds, including related ethyl piperidine-3-carboxylate derivatives, were synthesized through a series of chemical reactions and tested for their anticancer potential. Certain derivatives demonstrated strong anticancer activity, with low IC50 values indicating their effectiveness relative to the reference drug, doxorubicin. This research underscores the potential of such compounds in developing new anticancer therapeutics (A. Rehman et al., 2018).

Solvent Influence on Chemical Reactions

Another study examined the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, revealing how the choice of solvent impacts the outcomes of chemical reactions involving sulfoxide derivatives of ethyl piperidine-3-carboxylate. This work provides insights into the chemical behavior of sulfoxide-containing compounds under different conditions, which is crucial for the design and synthesis of targeted chemical entities (Markus Bänziger et al., 2002).

Synthesis and Biological Activity Screening

Research on the microwave-assisted synthesis of new sulfonyl hydrazones involving piperidine rings demonstrates the versatility of piperidine derivatives in creating compounds with potential antioxidant and anticholinesterase activities. Such studies are fundamental in drug discovery, providing a basis for the development of new therapeutics for diseases associated with oxidative stress and cholinesterase inhibition (Nurcan Karaman et al., 2016).

PET Imaging Studies

Additionally, compounds structurally similar to ethyl piperidine-3-carboxylate have been explored for their use in positron emission tomography (PET) imaging studies, particularly for studying 5-HT1A receptors. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic and therapeutic strategies (A. Plenevaux et al., 2000).

properties

IUPAC Name

ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-7-5-10-20(13-15)27(23,24)11-9-19-17(21)14-6-4-8-16(12-14)25-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNSGVZDTPMYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

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